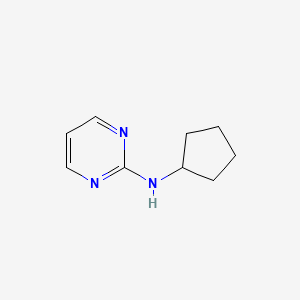
N-cyclopentylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentylpyrimidin-2-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
For instance, some pyrimidines have been found to exhibit anti-inflammatory effects by suppressing the cyclooxygenase (COX) enzymes .
Mode of Action
It’s worth noting that pyrimidines often exert their effects by interacting with their targets and inducing changes at the molecular level . For example, some 2-aminopyrimidines, which are structurally similar to N-cyclopentylpyrimidin-2-amine, have been reported to exhibit antitrypanosomal and antiplasmodial activities .
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways, including the de novo purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids and the regulation of enzymatic reactions.
Pharmacokinetics
Computational pharmacokinetic analysis on some newly designed 2-anilinopyrimidine derivative compounds, which are structurally similar to this compound, showed that these compounds passed the pharmacokinetic analysis and adhered to the lipinski rule of five .
Result of Action
Some 2-aminopyrimidines have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
生物活性
N-cyclopentylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound belongs to a class of pyrimidine derivatives known for their ability to inhibit CDKs, which are crucial regulators of the cell cycle. The compound primarily targets CDK2, CDK4, and CDK6, leading to cell cycle arrest, particularly at the G1 phase. This mechanism is significant in cancer therapy as it can inhibit tumor cell proliferation.
Table 1: Mechanism of Action Overview
| Target Enzyme | Effect on Cell Cycle | Resulting Biological Activity |
|---|---|---|
| CDK2 | G1 phase arrest | Inhibition of cell proliferation |
| CDK4 | G1 phase arrest | Induction of apoptosis |
| CDK6 | G1 phase arrest | Disruption of normal cell cycle progression |
Cytotoxicity and Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays revealed that compounds related to this compound showed IC50 values in the nanomolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 45 |
| This compound | HCT-116 | 6 |
| This compound | HepG2 | 48 |
These results indicate that the compound has a potent inhibitory effect on tumor cell growth, with particularly strong activity against HCT-116 cells.
Case Studies
- Inhibition of Tumor Growth : In a study involving xenograft models, administration of this compound led to a significant reduction in tumor size compared to control groups. The study highlighted that the compound not only inhibited tumor growth but also induced apoptosis in tumor cells, as evidenced by increased levels of cleaved caspase-3.
- Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound resulted in an increased percentage of cells in the G0/G1 phase and a decrease in S and G2/M phases. This suggests effective cell cycle arrest, which is critical for its antitumor effects.
Table 3: Cell Cycle Distribution Changes
| Treatment | % G0-G1 | % S | % G2/M |
|---|---|---|---|
| Control | 49.51 | 38.11 | 12.38 |
| This compound | 57.04 | 31.15 | 11.81 |
Pharmacokinetics and ADMET Properties
In silico studies have indicated favorable pharmacokinetic properties for this compound, including good absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These properties are essential for the development of this compound as a therapeutic agent.
属性
IUPAC Name |
N-cyclopentylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-5-8(4-1)12-9-10-6-3-7-11-9/h3,6-8H,1-2,4-5H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPXNHRKTKAFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














